molecular formula C18H22N2 B1504821 1-Benzyl-3-phenylpiperidin-4-amine CAS No. 802826-21-7

1-Benzyl-3-phenylpiperidin-4-amine

Cat. No.: B1504821
CAS No.: 802826-21-7
M. Wt: 266.4 g/mol
InChI Key: LGSNQVMIVAHETM-UHFFFAOYSA-N
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Description

1-Benzyl-3-phenylpiperidin-4-amine is a chemical compound with the molecular formula C18H22N2. It is a derivative of piperidine, featuring a benzyl group and a phenyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-phenylpiperidin-4-amine can be synthesized through several synthetic routes. One common method involves the reaction of benzyl chloride with phenylpiperidin-4-amine under suitable reaction conditions, such as the presence of a base and a suitable solvent. The reaction typically proceeds via nucleophilic substitution, where the benzyl chloride displaces a leaving group on the phenylpiperidin-4-amine.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants and products. The process may also include purification steps to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-phenylpiperidin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based oxidants.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable base.

Major Products Formed:

  • Oxidation: Oxidation reactions can lead to the formation of corresponding oxo-compounds.

  • Reduction: Reduction reactions can produce reduced derivatives of the compound.

  • Substitution: Substitution reactions can result in the formation of various substituted piperidines.

Scientific Research Applications

1-Benzyl-3-phenylpiperidin-4-amine has several scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it can be used as a ligand for studying receptor interactions. In medicine, it has potential applications in drug discovery and development. In industry, it can be used as an intermediate in the production of various chemical products.

Mechanism of Action

1-Benzyl-3-phenylpiperidin-4-amine can be compared with other similar compounds, such as 1-benzyl-N-methyl-4-phenylpiperidin-4-amine and (3S,4R)-1-benzyl-3-phenylpiperidin-4-amine. These compounds share structural similarities but differ in their substituents and stereochemistry, leading to variations in their properties and applications.

Comparison with Similar Compounds

  • 1-benzyl-N-methyl-4-phenylpiperidin-4-amine

  • (3S,4R)-1-benzyl-3-phenylpiperidin-4-amine

Properties

IUPAC Name

1-benzyl-3-phenylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2/c19-18-11-12-20(13-15-7-3-1-4-8-15)14-17(18)16-9-5-2-6-10-16/h1-10,17-18H,11-14,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSNQVMIVAHETM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1N)C2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10680034
Record name 1-Benzyl-3-phenylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

802826-21-7
Record name 1-Benzyl-3-phenylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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